Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family This compound is characterized by the presence of a fluorine atom at the 6th position and an ethyl ester group at the 3rd position of the imidazo[1,5-A]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the imidazo[1,5-A]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester group or other functional groups.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the imidazo[1,5-A]pyridine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate can be compared with other similar compounds such as:
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has a similar structure but with a chlorine atom instead of fluorine.
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate: This compound features a bromine atom at the 6th position.
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate: This is a closely related compound with a different ring fusion pattern.
The uniqueness of this compound lies in its specific ring structure and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C10H9FN2O2 |
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Molecular Weight |
208.19 g/mol |
IUPAC Name |
ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-12-5-8-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 |
InChI Key |
URDGMWGYGMACCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=C(C=C2)F |
Origin of Product |
United States |
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